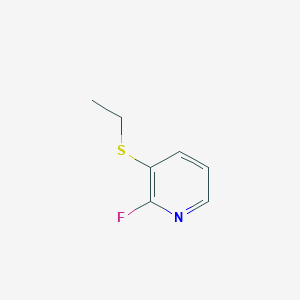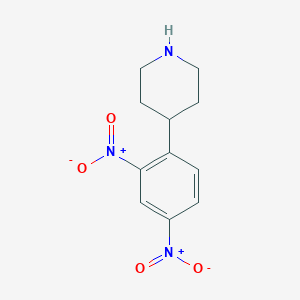
2'-(4-Chloro-3-cyano-5-formyl-2-thienylazo)-5'-diethylamino-2-methoxyacetanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2'-(4-Chloro-3-cyano-5-formyl-2-thienylazo)-5'-diethylamino-2-methoxyacetanilide, also known as CTAF, is a chemical compound used in scientific research. It is a member of the azo dyes family and is commonly used as a biological stain.
作用機序
2'-(4-Chloro-3-cyano-5-formyl-2-thienylazo)-5'-diethylamino-2-methoxyacetanilide binds to biomolecules such as DNA, RNA, and proteins through electrostatic interactions, hydrogen bonding, and hydrophobic interactions. The binding of 2'-(4-Chloro-3-cyano-5-formyl-2-thienylazo)-5'-diethylamino-2-methoxyacetanilide to biomolecules changes their optical properties, allowing them to be visualized under a microscope.
Biochemical and Physiological Effects:
2'-(4-Chloro-3-cyano-5-formyl-2-thienylazo)-5'-diethylamino-2-methoxyacetanilide has been shown to have minimal effects on the biochemical and physiological properties of cells and tissues. It does not affect cell viability, proliferation, or differentiation. However, it is important to note that 2'-(4-Chloro-3-cyano-5-formyl-2-thienylazo)-5'-diethylamino-2-methoxyacetanilide should be used in moderation as high concentrations can interfere with cellular processes.
実験室実験の利点と制限
2'-(4-Chloro-3-cyano-5-formyl-2-thienylazo)-5'-diethylamino-2-methoxyacetanilide is a versatile stain that can be used to visualize a wide range of biomolecules in cells and tissues. It is easy to use and produces clear and consistent results. However, 2'-(4-Chloro-3-cyano-5-formyl-2-thienylazo)-5'-diethylamino-2-methoxyacetanilide has some limitations. It is not suitable for live cell imaging as it requires fixation and permeabilization of cells. Additionally, 2'-(4-Chloro-3-cyano-5-formyl-2-thienylazo)-5'-diethylamino-2-methoxyacetanilide can interfere with some biochemical assays and should be used with caution in such experiments.
将来の方向性
There are several future directions for the use of 2'-(4-Chloro-3-cyano-5-formyl-2-thienylazo)-5'-diethylamino-2-methoxyacetanilide in scientific research. One direction is the development of new 2'-(4-Chloro-3-cyano-5-formyl-2-thienylazo)-5'-diethylamino-2-methoxyacetanilide derivatives with improved optical properties and binding affinities. Another direction is the use of 2'-(4-Chloro-3-cyano-5-formyl-2-thienylazo)-5'-diethylamino-2-methoxyacetanilide in combination with other stains and imaging techniques to study complex biological processes. Additionally, 2'-(4-Chloro-3-cyano-5-formyl-2-thienylazo)-5'-diethylamino-2-methoxyacetanilide can be used in the development of new diagnostic and therapeutic agents for diseases such as cancer.
合成法
2'-(4-Chloro-3-cyano-5-formyl-2-thienylazo)-5'-diethylamino-2-methoxyacetanilide can be synthesized by reacting 4-chloro-3-cyano-5-formyl-2-thiophenyl diazonium salt with 5'-diethylamino-2-methoxyacetanilide. The reaction takes place in the presence of a catalyst such as copper powder and is carried out in a solvent such as ethanol or water.
科学的研究の応用
2'-(4-Chloro-3-cyano-5-formyl-2-thienylazo)-5'-diethylamino-2-methoxyacetanilide is commonly used as a biological stain in scientific research. It is used to stain DNA, RNA, and proteins in cells and tissues. 2'-(4-Chloro-3-cyano-5-formyl-2-thienylazo)-5'-diethylamino-2-methoxyacetanilide has also been used to study the distribution and localization of enzymes, receptors, and other biomolecules in cells and tissues.
特性
CAS番号 |
122371-93-1 |
|---|---|
製品名 |
2'-(4-Chloro-3-cyano-5-formyl-2-thienylazo)-5'-diethylamino-2-methoxyacetanilide |
分子式 |
C19H20ClN5O3S |
分子量 |
433.9 g/mol |
IUPAC名 |
N-[2-[(4-chloro-3-cyano-5-formylthiophen-2-yl)diazenyl]-5-(diethylamino)phenyl]-2-methoxyacetamide |
InChI |
InChI=1S/C19H20ClN5O3S/c1-4-25(5-2)12-6-7-14(15(8-12)22-17(27)11-28-3)23-24-19-13(9-21)18(20)16(10-26)29-19/h6-8,10H,4-5,11H2,1-3H3,(H,22,27) |
InChIキー |
SXIKWSUXCBSFTQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C(=C(S2)C=O)Cl)C#N)NC(=O)COC |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C(=C(S2)C=O)Cl)C#N)NC(=O)COC |
その他のCAS番号 |
122371-93-1 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Methyl-5H-pyrrolo[1,2-D]tetrazole](/img/structure/B53178.png)




![3-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino](4-methoxyphenyl)methyl]-4-methoxybenzenepropanoic acid](/img/structure/B53193.png)




![7-Bromo-2,3-dihydropyrano[2,3-b]quinoline](/img/structure/B53204.png)
![(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B53205.png)